molecular formula C19H39N2+ B14257142 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium CAS No. 244193-62-2

1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium

Cat. No.: B14257142
CAS No.: 244193-62-2
M. Wt: 295.5 g/mol
InChI Key: SDYULDGUGBHRTB-UHFFFAOYSA-O
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Description

1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .

Scientific Research Applications

1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites, thereby interfering with metabolic processes .

Comparison with Similar Compounds

1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium can be compared to other imidazole derivatives such as:

The uniqueness of this compound lies in its long alkyl chain, which enhances its ability to interact with lipid membranes and makes it a valuable compound in various applications .

Properties

CAS No.

244193-62-2

Molecular Formula

C19H39N2+

Molecular Weight

295.5 g/mol

IUPAC Name

1-methyl-3-pentadecyl-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C19H38N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18-17-20(2)19-21/h17-18H,3-16,19H2,1-2H3/p+1

InChI Key

SDYULDGUGBHRTB-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCN1C[NH+](C=C1)C

Origin of Product

United States

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